molecular formula C21H28ClN3O2S2 B2414782 1-(thiophen-2-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide hydrochloride CAS No. 1351642-74-4

1-(thiophen-2-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide hydrochloride

Cat. No. B2414782
CAS RN: 1351642-74-4
M. Wt: 454.04
InChI Key: DHWBLURWSBQCOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C23H22ClN3O2S2 . The compound has a molecular weight of 472.0 g/mol . The InChIKey, a unique identifier for the compound, is FRAGHVTZKSVRHQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 472.0 g/mol . It has a XLogP3-AA value of 5, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 6 . The topological polar surface area is 106 Ų . The compound has a complexity of 602 .

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, including those with thiophene and piperazine moieties, have been synthesized for various applications. For instance, the synthesis and crystal structure analysis of a heterocyclic compound with potential anti-bone cancer activity was described, highlighting the importance of structural analysis in drug development (G. Lv et al., 2019). This research demonstrates the applicability of such compounds in medicinal chemistry, particularly in designing drugs with specific biological activities.

Antimicrobial and Antiviral Activities

Compounds containing piperazine and thiophene rings have been evaluated for their antimicrobial and antiviral activities. For example, new urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antimicrobial and antiviral activities (R. C. Krishna Reddy et al., 2013). These findings suggest that structural modifications of piperazine derivatives can lead to significant biological activities, which is crucial for the development of new therapeutic agents.

Drug Design and Receptor Studies

The design and synthesis of compounds for specific receptor targeting is another significant application. For instance, the development of bis(heteroaryl)piperazines as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrates the potential of such compounds in drug design (D. Romero et al., 1994). This research highlights the importance of structural design in achieving selective and potent inhibitory activity against specific biological targets.

Molecular Docking and Drug Development

Molecular docking studies are vital in understanding the interaction between synthesized compounds and biological targets. The evaluation of anticancer activities of synthesized compounds against bone cancer cell lines and the use of molecular docking to study potential antiviral activity is an example of how these methodologies are applied in drug development processes (G. Lv et al., 2019).

properties

IUPAC Name

N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2.ClH/c25-19(17-5-3-15-27-17)24-13-11-23(12-14-24)10-9-22-20(26)21(7-1-2-8-21)18-6-4-16-28-18;/h3-6,15-16H,1-2,7-14H2,(H,22,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBLURWSBQCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3CCN(CC3)C(=O)C4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-2-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide hydrochloride

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